

2-Methyl-1-nitroprop-1-ene chemical properties and structure

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Compound of Interest

Compound Name: 2-Methyl-1-nitroprop-1-ene

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2-Methyl-1-nitroprop-1-ene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-nitroprop-1-ene is a nitroalkene of significant interest in organic synthesis and potential pharmacological applications. This technical guide provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. Furthermore, it explores the known biological activities of nitroalkenes, focusing on their anti-inflammatory signaling pathways, which may be relevant to the therapeutic potential of **2-Methyl-1-nitroprop-1-ene**. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Structure

2-Methyl-1-nitroprop-1-ene is a nitro-substituted alkene with the molecular formula $C_4H_7NO_2$. [1] Its chemical structure and key identifying information are presented below.

Table 1: Chemical and Physical Properties of **2-Methyl-1-nitroprop-1-ene**

Property	Value	Source
Molecular Formula	C ₄ H ₇ NO ₂	[1][2]
Molecular Weight	101.10 g/mol	[1][2]
IUPAC Name	2-methyl-1-nitroprop-1-ene	[2]
CAS Number	1606-30-0	[1]
Density	1.048 g/cm ³	[1]
SMILES	<chem>CC(=C--INVALID-LINK--[O-])C</chem>	[2]
InChIKey	VXMMUDFDTWWSQT-UHFFFAOYSA-N	[2]
Boiling Point	Not available	[1]
Melting Point	Not available	
Storage Conditions	2°C - 8°C, in a well-closed container	

Note: Experimental boiling and melting points for **2-Methyl-1-nitroprop-1-ene** are not readily available in the literature. For reference, the related saturated compound, 2-methyl-1-nitropropane, has a boiling point of 140.5 °C and a melting point of -76.85 °C.[3]

Figure 1: Chemical structure of **2-Methyl-1-nitroprop-1-ene**.

Experimental Protocols

Synthesis of 2-Methyl-1-nitroprop-1-ene

The synthesis of **2-Methyl-1-nitroprop-1-ene** can be achieved through a two-step process involving a Henry reaction (nitroaldol condensation) followed by dehydration.

Step 1: Henry Reaction - Synthesis of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from the synthesis of the related compound 2-nitro-2-methyl-1-propanol.[4][5][6]

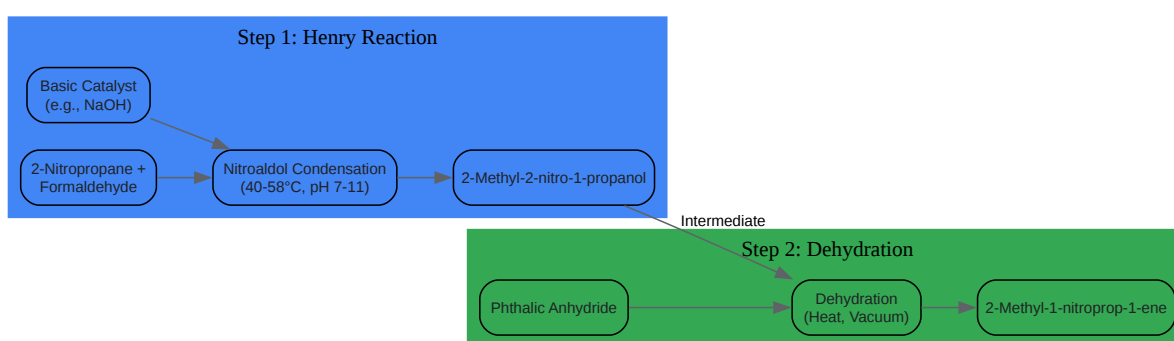
- Materials:
 - 2-Nitropropane
 - Formaldehyde (as paraformaldehyde or aqueous solution)
 - Basic catalyst (e.g., sodium hydroxide, potassium hydroxide)
 - Ethanol (solvent)
 - Stearic acid or other suitable acid for neutralization
- Procedure:
 - In a reaction vessel equipped with a stirrer and a cooling bath, combine 2-nitropropane and a catalytic amount of the basic catalyst in ethanol.
 - Slowly add formaldehyde to the stirred mixture while maintaining the temperature between 40-58°C. The molar ratio of 2-nitropropane to formaldehyde should be approximately 1:1.
 - Monitor the pH of the reaction and maintain it between 7 and 11.
 - After the addition is complete, continue stirring for 1-2 hours at the same temperature.
 - Neutralize the reaction mixture with stearic acid to a pH of approximately 4.3.
 - Cool the mixture to induce crystallization of 2-methyl-2-nitro-1-propanol.
 - Isolate the product by filtration and wash with cold ethanol. The product can be further purified by recrystallization.

Step 2: Dehydration of 2-Methyl-2-nitro-1-propanol

This procedure is adapted from the dehydration of 2-nitro-1-propanol to 2-nitropropene.^[7]

- Materials:
 - 2-Methyl-2-nitro-1-propanol (from Step 1)

- Phthalic anhydride
- Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottomed flask equipped for vacuum distillation, combine 2-methyl-2-nitro-1-propanol and phthalic anhydride (in excess, e.g., 1.3 molar equivalents).
 - Heat the mixture under vacuum. The phthalic anhydride will melt, and the dehydration reaction will commence.
 - **2-Methyl-1-nitroprop-1-ene** will distill along with water. Collect the distillate in a receiving flask cooled with an ice bath.
 - Separate the organic layer from the aqueous layer.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - The product can be further purified by vacuum distillation.



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Figure 2: Logical workflow for the synthesis of **2-Methyl-1-nitroprop-1-ene**.

Chemical Reactivity

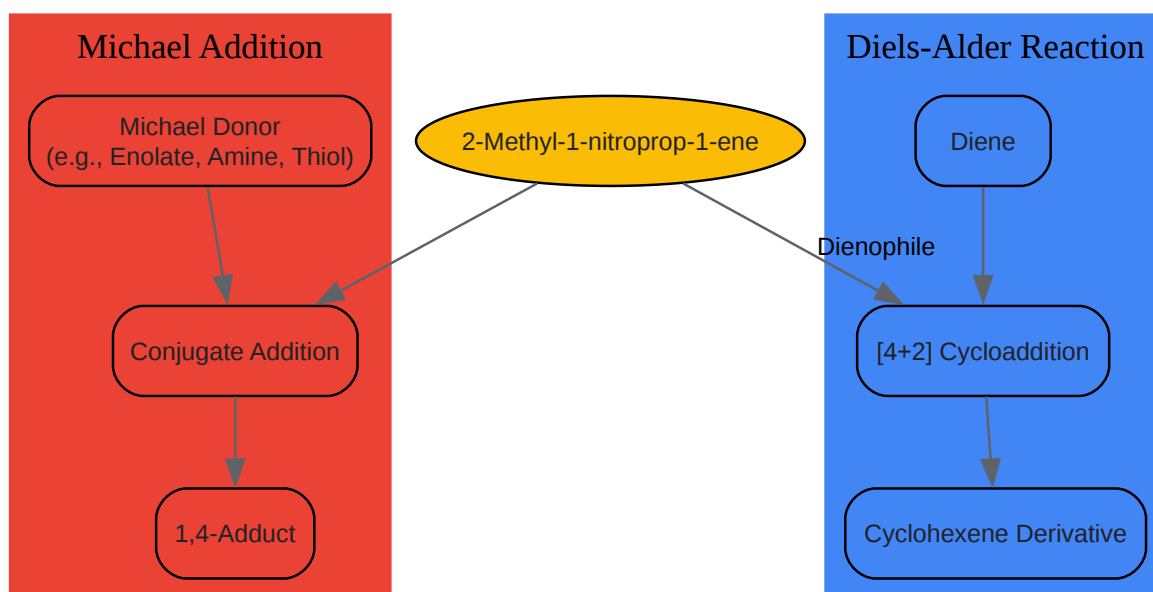
The reactivity of **2-Methyl-1-nitroprop-1-ene** is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond towards nucleophilic attack.

Michael Addition

Nitroalkenes are excellent Michael acceptors. They readily undergo conjugate addition with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder Reaction

2-Methyl-1-nitroprop-1-ene can act as a dienophile in Diels-Alder reactions. The electron-withdrawing nitro group enhances its reactivity towards electron-rich dienes, leading to the formation of substituted cyclohexene derivatives.



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Figure 3: Key reactivity pathways of **2-Methyl-1-nitroprop-1-ene**.

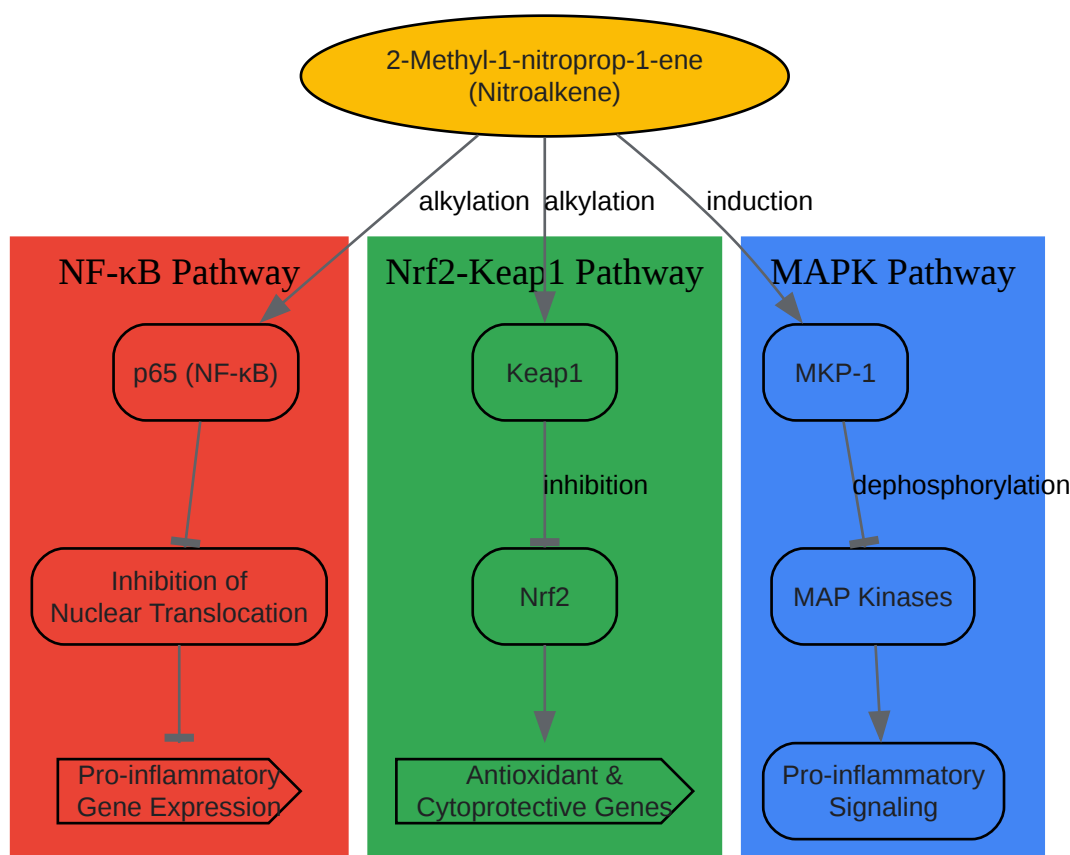
Biological Activities and Signaling Pathways

While specific biological data for **2-Methyl-1-nitroprop-1-ene** is limited, the broader class of nitroalkenes has been shown to possess significant biological activities, particularly as anti-inflammatory agents.[8][9][10] These effects are primarily mediated through their ability to act as electrophiles and covalently modify key signaling proteins.[11][12]

Anti-inflammatory Signaling

Nitroalkenes have been demonstrated to modulate inflammatory responses through several key signaling pathways:

- **NF-κB Pathway Inhibition:** Nitroalkenes can directly alkylate cysteine residues on components of the NF-κB signaling pathway, such as the p65 subunit.[8] This modification can inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
- **Nrf2-Keap1 Pathway Activation:** Nitroalkenes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] Nrf2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes.
- **MAPK Phosphatase 1 (MKP-1) Induction:** Some nitroalkenes have been shown to induce the expression of MKP-1, a phosphatase that dephosphorylates and inactivates MAP kinases, which are involved in pro-inflammatory signaling.[11]



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Figure 4: Anti-inflammatory signaling pathways modulated by nitroalkenes.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Methyl-1-nitroprop-1-ene**.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Methyl-1-nitroprop-1-ene**

Carbon Atom	Predicted Chemical Shift (ppm)
$\text{C}=\text{C}(\text{CH}_3)_2$	140-145
$=\text{CHNO}_2$	110-115
$-\text{CH}_3$	22-25

Source: Predicted values based on typical chemical shifts for similar structures.[13]

Note: Experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for **2-Methyl-1-nitroprop-1-ene** can be found in databases such as PubChem, though direct spectra may require access to specialized resources.[2]

Conclusion

2-Methyl-1-nitroprop-1-ene is a versatile chemical entity with well-defined structural and reactive properties. Its synthesis via the Henry reaction and subsequent dehydration is a practical approach for its preparation. The reactivity of its activated double bond makes it a valuable intermediate in organic synthesis. Furthermore, the established anti-inflammatory activities of the broader class of nitroalkenes suggest that **2-Methyl-1-nitroprop-1-ene** may hold therapeutic potential, warranting further investigation into its specific biological effects and mechanisms of action. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemical and biological facets of this compound.

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